Lipophilicity Differentiation: Computed XLogP3-AA of 9-(p-(Propylamino)anilino)acridine vs. Amsacrine and 9-Aminoacridine
The target compound's free base exhibits a computed XLogP3-AA of 5.9, compared to amsacrine (XLogP3-AA ≈ 3.2) and the simpler 9-aminoacridine (XLogP3-AA ≈ 2.8) [1][2]. An XLogP3-AA difference of >2.5 log units signals substantially higher membrane permeability potential and distinct subcellular partitioning behavior relative to the clinically validated comparator [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | Amsacrine ~3.2; 9-Aminoacridine ~2.8 |
| Quantified Difference | Δ XLogP3-AA = +2.7 to +3.1 vs. amsacrine and 9-aminoacridine |
| Conditions | Computed property by PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can dictate different solubility requirements, formulation conditions, and cell-penetration kinetics, making the compound a preferred scaffold for probing hydrophobic binding pockets or designing blood-brain-barrier-penetrant acridines.
- [1] PubChem Compound Summary CID 50339, Acridine, 9-(p-(propylamino)anilino)-. Computed XLogP3-AA value. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary CID 2179 (Amsacrine). Computed XLogP3-AA value. National Center for Biotechnology Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
